molecular formula C11H11N3O3S2 B181375 1-(4-Methylphenyl)sulfonyl-3-(1,3-thiazol-2-yl)urea CAS No. 24535-63-5

1-(4-Methylphenyl)sulfonyl-3-(1,3-thiazol-2-yl)urea

Cat. No. B181375
CAS RN: 24535-63-5
M. Wt: 297.4 g/mol
InChI Key: ZXPLKYLPCUVOFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylphenyl)sulfonyl-3-(1,3-thiazol-2-yl)urea is a chemical compound used in scientific research for its unique properties. It is a member of the sulfonyl urea family of compounds and has been found to have potential applications in various fields, including medicine, agriculture, and material science.

Mechanism Of Action

The mechanism of action of 1-(4-Methylphenyl)sulfonyl-3-(1,3-thiazol-2-yl)urea is not fully understood. However, it is believed to work by inhibiting certain enzymes or proteins in the body, leading to its anti-inflammatory and anti-cancer properties.

Biochemical And Physiological Effects

1-(4-Methylphenyl)sulfonyl-3-(1,3-thiazol-2-yl)urea has been found to have various biochemical and physiological effects in the body. It has been shown to inhibit the growth of cancer cells and reduce inflammation. It has also been found to have an effect on insulin secretion and glucose metabolism.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(4-Methylphenyl)sulfonyl-3-(1,3-thiazol-2-yl)urea in lab experiments is its unique properties, which make it a useful tool for studying various biological processes. However, one limitation is its potential toxicity, which must be carefully considered when performing experiments.

Future Directions

There are many potential future directions for research involving 1-(4-Methylphenyl)sulfonyl-3-(1,3-thiazol-2-yl)urea. These include further studies on its anti-inflammatory and anti-cancer properties, as well as its potential applications in material science. Additionally, research could focus on developing safer and more effective derivatives of the compound for use in medicine and agriculture.

Synthesis Methods

The synthesis of 1-(4-Methylphenyl)sulfonyl-3-(1,3-thiazol-2-yl)urea involves the reaction of 4-methylphenylsulfonyl isocyanate with 2-aminothiazole in the presence of a base. The reaction yields the desired compound, which can be purified using standard techniques.

Scientific Research Applications

1-(4-Methylphenyl)sulfonyl-3-(1,3-thiazol-2-yl)urea has been used in scientific research for its potential applications in various fields. In medicine, it has been found to have anti-inflammatory and anti-cancer properties. In agriculture, it has been used as a herbicide and insecticide. In material science, it has been used as a building block for the synthesis of novel materials.

properties

CAS RN

24535-63-5

Product Name

1-(4-Methylphenyl)sulfonyl-3-(1,3-thiazol-2-yl)urea

Molecular Formula

C11H11N3O3S2

Molecular Weight

297.4 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-3-(1,3-thiazol-2-yl)urea

InChI

InChI=1S/C11H11N3O3S2/c1-8-2-4-9(5-3-8)19(16,17)14-10(15)13-11-12-6-7-18-11/h2-7H,1H3,(H2,12,13,14,15)

InChI Key

ZXPLKYLPCUVOFS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=NC=CS2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=NC=CS2

Other CAS RN

24535-63-5

Origin of Product

United States

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